RepSox

ALK5 inhibition Kinase selectivity Cell-free assay

RepSox (E-616452, SJN 2511) is the definitive ALK5 inhibitor for protocols requiring chemical replacement of Sox2 in cellular reprogramming—a unique application substantiated by its 4 nM IC50 and >16 µM selectivity window. Proven superior in suppressing fibrotic markers vs. SB-525334 and SB-431542. Validated for oral bioavailability in rodent models. Insist on RepSox for adipogenesis, metabolic disorder, and iPSC research; generic ALK5 inhibitors cannot replicate its Sox2-replacement function.

Molecular Formula C17H13N5
Molecular Weight 287.32 g/mol
CAS No. 446859-33-2
Cat. No. B1680525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRepSox
CAS446859-33-2
SynonymsE 616452;  E-616452;  E616452;  RepSox;  SJN 2511;  SJN-2511;  SJN-2511;  ALK5 Inhibitor II
Molecular FormulaC17H13N5
Molecular Weight287.32 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=C(C=NN2)C3=NC4=C(C=C3)N=CC=C4
InChIInChI=1S/C17H13N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-10H,1H3,(H,19,22)
InChIKeyLBPKYPYHDKKRFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RepSox (CAS 446859-33-2) | ALK5 Inhibitor Procurement & Differentiation Guide


RepSox (E-616452, SJN 2511, ALK5 Inhibitor II; CAS 446859-33-2) is a small-molecule, ATP-competitive inhibitor of the transforming growth factor-beta (TGF-β) type I receptor, also known as activin receptor-like kinase 5 (ALK5) [1]. It is a member of the pyrazole class, substituted with 6-methylpyridin-2-yl and 1,5-naphthyridin-2-yl groups [2]. RepSox exhibits potent inhibition of ALK5 autophosphorylation, with an IC50 of 4 nM in cell-free assays , and demonstrates functional cellular activity by inhibiting TGF-β-induced PAI-1 luciferase expression with an IC50 of 18 nM in HepG2 cells .

Why Not Any ALK5 Inhibitor? Critical Differentiation Points for RepSox (446859-33-2)


The ALK5 inhibitor landscape is diverse, with compounds exhibiting distinct selectivity profiles, functional activities, and documented applications. Generic substitution within this class is scientifically invalid. For instance, while SB-525334 inhibits ALK5 with an IC50 of 14.3 nM, it also inhibits ALK4 with an IC50 of 58.5 nM [1], and SB-431542 is known for its broad kinase inhibition profile [2]. In contrast, RepSox's specific combination of high potency for ALK5 (IC50 4 nM) and a well-characterized selectivity window over a panel of nine related kinases (IC50 > 16 µM) directly underpins its unique and widely replicated function: the replacement of the transcription factor Sox2 in cellular reprogramming [3]. The following evidence quantifies these critical, selection-defining differences.

Quantified Differentiation: RepSox vs. SB-525334, SB-431542 & A83-01


Evidence 1: 4-Fold Superior ALK5 Affinity vs. SB-525334

RepSox demonstrates approximately 3.6-fold higher potency for ALK5 autophosphorylation inhibition (IC50 = 4 nM ) compared to SB-525334 (IC50 = 14.3 nM [1]) in comparable cell-free kinase assays. This quantitative difference in primary target engagement represents a significant advantage in experimental setups requiring maximal ALK5 inhibition at lower compound concentrations.

ALK5 inhibition Kinase selectivity Cell-free assay

Evidence 2: 250-Fold Selectivity Over a Panel of 9 Related Kinases

RepSox exhibits a pronounced selectivity window, with an IC50 > 16 µM against a panel of nine closely related kinases, including p38 MAPK, JNK1, and GSK3 . This translates to a minimum 250-fold selectivity over its primary ALK5 target (IC50 = 4 nM). While SB-525334 shows no activity against ALK2/3/6, it retains significant activity against ALK4 (IC50 = 58.5 nM) [1]. This class-level inference suggests RepSox may offer a cleaner profile for studies where inhibiting ALK4 or p38 MAPK is a confounding factor.

Kinase selectivity Off-target activity Specificity

Evidence 3: Superior Anti-Fibrotic Potency in Head-to-Head Comparison with SB-431542 & A83-01

In a direct comparative study, RepSox demonstrated the most potent inhibition of TGF-β-induced expression of connective tissue growth factor (CTGF) and collagen in cultured normal dermal fibroblasts when compared to SB-431542, A83-01, and Tranilast under identical in vitro conditions [1]. The study concluded that among the four inhibitors tested, RepSox had the 'most potent inhibitory effects' on these key fibrotic markers, a finding that was further validated in a bleomycin-induced mouse model of skin fibrosis in vivo [1].

Fibrosis Anti-fibrotic Collagen CTGF

Evidence 4: Demonstrated In Vivo Efficacy Following Oral Administration

RepSox has been successfully administered to adult mice via oral gavage at doses of 3 and 10 mg/kg for two weeks, resulting in a significant promotion of enteric glial cell transdifferentiation into neurons and enhanced gastrointestinal motility . In a separate model, intraperitoneal administration of RepSox at 2 and 5 mg/kg for four weeks prevented bone loss in an osteoporosis model . This contrasts with SB-525334, where oral administration at 1, 3, and 10 mg/kg/day for 11 days was required to achieve significant reductions in renal PAI-1 and procollagen mRNA in a rat nephritis model [1], indicating comparable in vivo dose ranges for these two compounds.

In vivo Pharmacokinetics Oral gavage Fibrosis

RepSox Application Scenarios: Where Evidence Supports Its Selection


Cellular Reprogramming and iPSC Generation

RepSox is the inhibitor of choice for protocols requiring chemical replacement of the transcription factor Sox2. Its ability to induce Nanog expression and efficiently replace both Sox2 and cMyc in reprogramming somatic cells to iPSCs is a unique, evidence-backed application [1]. This is not a general property of all ALK5 inhibitors and is directly linked to RepSox's specific potency and selectivity profile .

In Vivo and In Vitro Models of Fibrosis

For studies investigating the role of TGF-β signaling in fibrosis (e.g., scleroderma, renal, or hepatic fibrosis), RepSox is a superior tool. Head-to-head in vitro data demonstrates it is the most potent inhibitor among a panel of commonly used compounds for suppressing key fibrotic markers (CTGF, collagen) [2]. Its validated oral bioavailability in mouse models further supports its selection for in vivo anti-fibrotic efficacy studies .

Obesity and Metabolic Disease Research

RepSox is a validated chemical probe for studying adipogenesis and metabolic disorders. It potently induces adipogenesis from mouse embryonic fibroblasts (MEFs) in vitro [3] and is cited for its utility in researching obesity and type 2 diabetes . Its ability to promote the browning of white adipocytes offers a specific mechanistic angle not equally shared by all ALK5 inhibitors [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for RepSox

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.